N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a hydrazinecarbonyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. The initial step often includes the preparation of the hydrazinecarbonyl intermediate, which is then reacted with a naphthalene derivative under controlled conditions. The final step involves the introduction of the propoxyphenyl group through a substitution reaction. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has been explored for its applications in:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
- N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-ETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
The uniqueness of N-[(1Z)-1-{N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the propoxyphenyl group, in particular, enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C31H29N3O3 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-(1-naphthalen-2-ylethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H29N3O3/c1-3-19-37-28-17-13-23(14-18-28)20-29(32-30(35)25-10-5-4-6-11-25)31(36)34-33-22(2)26-16-15-24-9-7-8-12-27(24)21-26/h4-18,20-21H,3,19H2,1-2H3,(H,32,35)(H,34,36)/b29-20-,33-22+ |
InChI Key |
CONTTYJYNALHKE-AIJKEUIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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